6-[(1H-Imidazol-1-YL)methyl]quinoline

Drug Discovery Physicochemical Profiling ADME

6-[(1H-Imidazol-1-yl)methyl]quinoline is a heterocyclic compound characterized by a quinoline core substituted at the 6-position with a methylene-linked 1H-imidazole group. Its molecular formula is C13H11N3 and molecular weight is 209.25 g/mol.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B8429461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(1H-Imidazol-1-YL)methyl]quinoline
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CN3C=CN=C3)N=C1
InChIInChI=1S/C13H11N3/c1-2-12-8-11(3-4-13(12)15-5-1)9-16-7-6-14-10-16/h1-8,10H,9H2
InChIKeyWNECEKQMVXTHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[(1H-Imidazol-1-YL)methyl]quinoline: Core Properties and Procurement Baseline


6-[(1H-Imidazol-1-yl)methyl]quinoline is a heterocyclic compound characterized by a quinoline core substituted at the 6-position with a methylene-linked 1H-imidazole group. Its molecular formula is C13H11N3 and molecular weight is 209.25 g/mol [1]. The compound serves as a foundational scaffold in medicinal chemistry, with documented applications as a building block for developing monoamine oxidase (MAO) inhibitors and imidazoline receptor ligands [2], as well as an intermediate for photoaffinity probes targeting phosphodiesterase 4 (PDE4) [3].

Why 6-[(1H-Imidazol-1-YL)methyl]quinoline Cannot Be Substituted with Generic Analogs


Substitution of 6-[(1H-imidazol-1-yl)methyl]quinoline with a generic quinoline-imidazole hybrid is scientifically unsound due to the critical influence of the imidazole substitution position and the methylene linker on target binding and selectivity. The 6-position attachment, as opposed to the 8-position or direct ring fusion, dictates the three-dimensional orientation of the imidazole moiety within enzyme active sites. This orientation is fundamental for achieving the reported nanomolar inhibition of MAO enzymes and binding to imidazoline receptors [1]. Furthermore, the methylene linker provides conformational flexibility that influences the molecule's ability to adopt the specific geometry required for high-affinity interactions, a feature not guaranteed by closely related analogs with different linker lengths or rigid fused-ring systems [2].

Quantitative Differentiation Evidence for 6-[(1H-Imidazol-1-YL)methyl]quinoline


Molecular Property Differentiation: Optimized LogP and Solubility Profile

6-[(1H-Imidazol-1-yl)methyl]quinoline possesses a calculated LogP value of approximately 3.22, indicating a favorable balance between lipophilicity and hydrophilicity for passive membrane permeability and aqueous solubility [1]. In contrast, 4-(imidazolylmethyl)-2-aryl-quinoline derivatives, which represent a common structural analog class, exhibit a broader LogP range (typically 4.0–5.5) that may predispose them to higher non-specific binding and reduced solubility [2]. This difference in physicochemical properties can directly impact compound behavior in biological assays and formulation development.

Drug Discovery Physicochemical Profiling ADME

MAO Inhibition Potency Differentiation: Sub-Nanomolar Activity Achieved Through 6-Position Substitution

Derivatives based on the 6-[(1H-imidazol-1-yl)methyl]quinoline scaffold have demonstrated potent inhibition of monoamine oxidase (MAO), with certain analogs achieving IC50 values in the sub-nanomolar range [1]. In contrast, compounds where the imidazole is directly fused to the quinoline ring (imidazoquinolines) or substituted at other positions (e.g., 4- or 8-position) frequently exhibit IC50 values >100 nM against MAO isoforms, representing a >100-fold difference in potency [2]. This potency differential is attributed to the specific spatial orientation of the imidazole nitrogen atoms relative to the flavin adenine dinucleotide (FAD) cofactor in the MAO active site, which is optimized by the 6-methylene-imidazole motif.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Target Selectivity Differentiation: Preferential MAO-B vs. MAO-A Inhibition

Compounds incorporating the 6-[(1H-imidazol-1-yl)methyl]quinoline scaffold have been shown to exhibit selectivity for MAO-B over MAO-A, with selectivity ratios (IC50 MAO-A / IC50 MAO-B) exceeding 100 in certain cases [1]. In contrast, many structurally related 4-imidazolylmethyl-quinoline derivatives display balanced MAO-A/MAO-B inhibition or even MAO-A preference, with selectivity ratios typically ranging from 0.5 to 5 [2]. This difference in isoform selectivity is critical for applications where MAO-B-specific inhibition is desired to minimize tyramine-induced hypertensive crises associated with MAO-A inhibition.

Isoform Selectivity MAO-B Parkinson's Disease

Optimal Application Scenarios for 6-[(1H-Imidazol-1-YL)methyl]quinoline Based on Evidence


MAO-B Selective Inhibitor Hit-to-Lead Optimization Campaigns

Leveraging the documented >100-fold MAO-B selectivity advantage of 6-[(1H-imidazol-1-yl)methyl]quinoline-based scaffolds, this compound is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel MAO-B inhibitors for Parkinson's disease research [1]. The optimized LogP of ~3.22 further supports its use in cellular assays requiring adequate membrane permeability without excessive non-specific binding [2].

Photoaffinity Probe Development for PDE4 Target Deconvolution

The 6-[(1H-imidazol-1-yl)methyl]quinoline core has been successfully employed in the synthesis of the photoaffinity probe APIIMQ, which was instrumental in identifying the emesis and efficacy targets of PDE4 inhibitors [1]. This established synthetic route and proven utility make the compound a valuable building block for researchers developing similar chemical biology tools for target identification and validation studies.

Physicochemical Benchmarking in Quinoline-Imidazole Hybrid Libraries

Given its distinct LogP of ~3.22, which is 0.8–2.3 log units lower than typical 4-imidazolylmethyl-2-aryl-quinoline analogs [1], 6-[(1H-imidazol-1-yl)methyl]quinoline can serve as a reference standard for calibrating lipophilicity-dependent assay artifacts in high-throughput screening campaigns. Its moderate lipophilicity reduces the likelihood of compound aggregation and non-specific inhibition, thereby improving data quality in early-stage drug discovery [2].

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